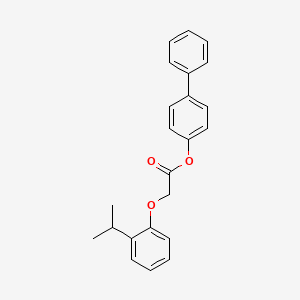

4-biphenylyl (2-isopropylphenoxy)acetate

Description

4-Biphenylyl (2-isopropylphenoxy)acetate is a biphenyl-derived ester compound characterized by a central acetate group bridging a 4-biphenylyl moiety and a 2-isopropylphenoxy substituent. Key features include:

- Molecular complexity: The combination of biphenyl and isopropylphenoxy groups may influence steric hindrance, solubility, and reactivity.

- Functional groups: The acetate ester and isopropylphenoxy substituent contribute to hydrolysis stability and lipophilicity .

Properties

IUPAC Name |

(4-phenylphenyl) 2-(2-propan-2-ylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O3/c1-17(2)21-10-6-7-11-22(21)25-16-23(24)26-20-14-12-19(13-15-20)18-8-4-3-5-9-18/h3-15,17H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRGQYICQNIZNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

[1,1'-Biphenyl]-4-yl Acetate (CAS Synonyms: 4-Biphenylyl Acetate)

- Structure: Lacks the 2-isopropylphenoxy group but retains the biphenyl-acetate core.

- Molecular Formula : C₁₄H₁₂O₂ (simpler structure).

- Regulatory Status: Not listed under SARA 313 or CERCLA, indicating lower regulatory scrutiny compared to halogenated analogs .

Biphenyl-4-yl (4-Nitrophenoxy)Acetate (CAS 447437-04-9)

- Structure: Features a nitro group instead of isopropylphenoxy.

- Molecular Formula: C₂₀H₁₅NO₅.

- Applications : Likely used as an intermediate in high-energy materials or dyes due to nitro functionality.

4-Phenylphenol (CAS 92-69-3)

- Structure: Contains a hydroxyl group instead of acetate and isopropylphenoxy.

- Hazard Profile : Requires rigorous first-aid measures for eye/skin contact, indicating higher irritancy compared to ester derivatives .

- Regulatory Status: Not listed under California Proposition 65 or CART, aligning with the target compound’s regulatory profile .

Diphenylglycolic Acid (Benzilic Acid, CAS 76-93-7)

- Structure : Hydroxyacetic acid derivative with two phenyl groups.

- Functionality : The carboxylic acid group increases water solubility but reduces stability under acidic conditions compared to ester analogs .

- Toxicity: No acute toxicity reported, similar to biphenyl esters .

Data Table: Comparative Analysis

*Inferred from structural analogs.

Key Research Findings

Stability: Biphenyl acetates (e.g., [1,1'-Biphenyl]-4-yl acetate) exhibit high thermal and hydrolytic stability due to ester shielding, contrasting with phenolic analogs like 4-phenylphenol, which are prone to oxidation .

Reactivity: Nitro-substituted derivatives (e.g., biphenyl-4-yl (4-nitrophenoxy)acetate) show heightened reactivity in electrophilic substitution reactions, whereas isopropylphenoxy groups may enhance steric effects in the target compound .

Safety : Most biphenyl derivatives, including the target compound, lack acute toxicity but require standard precautions (e.g., ventilation, PPE) to mitigate inhalation or dermal exposure risks .

Notes and Limitations

- Direct data on this compound are absent in the provided evidence; comparisons rely on structural analogs.

- Regulatory exemptions (e.g., SARA 313, CERCLA) suggest low environmental or health risks for biphenyl esters, but region-specific laws may apply .

- Future research should prioritize experimental studies on the target compound’s synthetic pathways, degradation products, and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.